4-(trifluoromethyl)benzyl 4-(1H-indol-3-yl)butanoate
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Overview
Description
4-(Trifluoromethyl)benzyl 4-(1H-indol-3-yl)butanoate is a synthetic organic compound that features both an indole and a trifluoromethylbenzyl group. The indole moiety is a common structural motif in many natural products and pharmaceuticals, known for its diverse biological activities. The trifluoromethyl group is often introduced to enhance the metabolic stability and bioavailability of compounds.
Preparation Methods
The synthesis of 4-(trifluoromethyl)benzyl 4-(1H-indol-3-yl)butanoate typically involves the esterification of 4-(trifluoromethyl)benzyl alcohol with 4-(1H-indol-3-yl)butanoic acid. This reaction can be catalyzed by various reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions to yield the desired ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
4-(Trifluoromethyl)benzyl 4-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and bases like sodium hydride (NaH). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Trifluoromethyl)benzyl 4-(1H-indol-3-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to the presence of the indole moiety, which is known for its pharmacological activities.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)benzyl 4-(1H-indol-3-yl)butanoate involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its overall biological activity .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzyl 4-(1H-indol-3-yl)butanoate can be compared with other indole derivatives and trifluoromethyl-substituted compounds. Similar compounds include:
Indole-3-acetic acid: A plant hormone with a similar indole structure.
4-(Trifluoromethyl)benzyl alcohol: Shares the trifluoromethylbenzyl group but lacks the indole moiety.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole structure.
The uniqueness of this compound lies in the combination of the indole and trifluoromethylbenzyl groups, which can confer distinct biological and chemical properties .
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]methyl 4-(1H-indol-3-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO2/c21-20(22,23)16-10-8-14(9-11-16)13-26-19(25)7-3-4-15-12-24-18-6-2-1-5-17(15)18/h1-2,5-6,8-12,24H,3-4,7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCJJDOIYYDAIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)OCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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